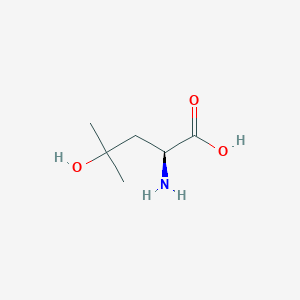

4-hydroxy-L-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEQSWOXTDTQJV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610641 | |

| Record name | 4-Hydroxy-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31654-66-7 | |

| Record name | 4-Hydroxy-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation Pathways of 4 Hydroxy L Leucine

Enzymatic Hydroxylation of L-Leucine

The primary pathway for the synthesis of 4-hydroxy-L-leucine involves the direct hydroxylation of L-leucine, a common proteinogenic amino acid. This transformation is catalyzed by specific enzymes known as hydroxylases.

L-Isoleucine Dioxygenase (IDO)-Catalyzed Hydroxylation

A key enzyme identified in the production of this compound is L-isoleucine dioxygenase (IDO). nih.gov This enzyme, belonging to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, was first characterized for its role in hydroxylating L-isoleucine but has since been shown to act on other hydrophobic aliphatic L-amino acids, including L-leucine. nih.govnih.gov

L-isoleucine dioxygenase (IDO) has been notably characterized from the bacterium Bacillus thuringiensis. nih.govqmul.ac.uk In Bacillus thuringiensis 2e2, IDO is responsible for producing (2S,3R,4S)-4-hydroxyisoleucine from L-isoleucine. nih.govnih.gov The enzyme from this source is a monomeric protein. researchgate.net Subsequent research has revealed that this enzyme also effectively catalyzes the hydroxylation of L-leucine to produce this compound. nih.gov Homologues of IDO from other bacteria have also been identified and shown to catalyze the hydroxylation of L-leucine. oup.comnih.gov The native IDO in B. thuringiensis 2e2 cells has demonstrated similar substrate specificity to the recombinant form of the enzyme. nih.gov

L-isoleucine dioxygenase (IDO) exhibits activity towards several hydrophobic aliphatic L-amino acids. nih.gov Besides its primary substrate, L-isoleucine, IDO can hydroxylate L-leucine, L-norvaline, L-norleucine, and L-allo-isoleucine. qmul.ac.ukgenome.jp The enzyme demonstrates strict stereoselectivity, acting only on L-enantiomers of amino acids. d-nb.info

In the case of L-leucine, IDO specifically hydroxylates the C-4 position, resulting in the formation of this compound. nih.gov This regioselectivity is a key characteristic of the enzyme's action on this particular substrate. The enzyme also displays regioselectivity with other substrates, such as hydroxylating the C-3, C-4, or C-5 positions in various aliphatic L-amino acids. nih.gov For instance, with L-norleucine, IDO produces both 4-hydroxy-L-norleucine and 5-hydroxy-L-norleucine, with the former being the major product. nih.gov

| Substrate | Product(s) | Reference |

|---|---|---|

| L-Isoleucine | (2S,3R,4S)-4-Hydroxyisoleucine | nih.gov |

| L-Leucine | This compound | nih.gov |

| L-Norvaline | (S)-4-Hydroxy-L-norvaline | nih.gov |

| L-Norleucine | 4-Hydroxy-L-norleucine and 5-Hydroxy-L-norleucine | nih.gov |

| L-allo-Isoleucine | (S)-3-Hydroxy-L-allo-isoleucine | nih.gov |

| L-Methionine | L-Methionine sulfoxide | nih.gov |

| L-Ethionine | L-Ethionine sulfoxide | nih.gov |

The hydroxylation reaction catalyzed by IDO is characteristic of the Fe(II)/α-ketoglutarate-dependent dioxygenase family. nih.govmdpi.com The reaction requires molecular oxygen and the co-substrate 2-oxoglutarate (also known as α-ketoglutarate). qmul.ac.ukgenome.jp In this process, one atom of oxygen is incorporated into the L-leucine substrate to form the hydroxyl group, while the other oxygen atom is involved in the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and carbon dioxide. qmul.ac.ukresearchgate.net

The proposed mechanism involves the binding of Fe(II) and 2-oxoglutarate to the enzyme's active site. nih.gov This is followed by the binding of molecular oxygen, which leads to the oxidative decarboxylation of 2-oxoglutarate and the formation of a highly reactive ferryl intermediate [Fe(IV)=O]. researchgate.netacs.org This powerful oxidizing species then abstracts a hydrogen atom from the substrate, in this case from the C-4 position of L-leucine, followed by the transfer of the hydroxyl group to the resulting substrate radical. nih.govacs.org

The catalytic activity of L-isoleucine dioxygenase is dependent on specific cofactors. The enzyme requires ferrous iron (Fe²⁺) and 2-oxoglutarate for its function. researchgate.netresearchgate.net Ascorbic acid is also needed for maximum activity, likely to maintain the iron in its reduced ferrous state. researchgate.net

Kinetic studies on IDO from Bacillus thuringiensis have been conducted, primarily focusing on its natural substrate, L-isoleucine. For the hydroxylation of L-isoleucine, the optimal pH and temperature for the recombinant enzyme are 6.0 and 25°C, respectively. nih.gov A study on a newly discovered L-isoleucine-4-dioxygenase from Rahnella aquatilis (RaIDO) reported a Kₘ of 0.62 mmol/L and a kcat of 9.17 s⁻¹ for L-isoleucine. researchgate.net For the IDO from B. thuringiensis (BtIDO), the Kₘ and kcat for L-isoleucine were reported as 0.75 mmol/L and 8.85 s⁻¹, respectively. researchgate.net While detailed kinetic parameters for L-leucine as a substrate for IDO are less extensively documented in these specific sources, the enzyme's ability to effectively convert L-leucine to this compound has been clearly established. nih.govoup.com

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference |

|---|---|---|---|---|---|

| IDO from Bacillus thuringiensis | L-Isoleucine | 0.75 | 8.85 | 11.8 | researchgate.net |

| IDO from Rahnella aquatilis | L-Isoleucine | 0.62 | 9.17 | 14.5 | researchgate.net |

| KaPH1 from Kutzneria albida | L-Proline | 1.07 | 0.54 | - | nih.govacs.org |

| KaPH1 from Kutzneria albida | 2-Oxoglutarate | - | - | - | nih.govacs.org |

Enzymatic Reaction Mechanisms Involving 2-Ketoglutarate and Oxygen

Exploration of Other Hydroxylases for L-Leucine Modification

While IDO is a significant enzyme in the context of this compound production, other hydroxylases are also known to modify L-leucine, though they may exhibit different regioselectivity.

L-leucine-5-hydroxylase (LdoA) : Found in Nostoc punctiforme, this Fe/2-kg dependent dioxygenase catalyzes the regioselective and stereoselective C5-hydroxylation of L-leucine to produce (2S,4S)-5-hydroxyleucine. researchgate.net

N-succinyl L-leucine 3-hydroxylase (SadA) : Identified in Burkholderia ambifaria, SadA acts on N-succinyl L-leucine, catalyzing hydroxylation at the β-position (C-3) to yield N-succinyl-L-threo-β-hydroxyleucine. researchgate.net

GlbB : This Fe(II)/αKG-dependent oxygenase from glidobactin biosynthesis can hydroxylate aliphatic amino acids like L-leucine, although its primary substrate is L-lysine. u-tokyo.ac.jp

IDO Homologues : Research on homologues of IDO from various bacteria has shown that enzymes from this family can catalyze the hydroxylation of L-leucine to this compound, indicating that this capability is not unique to the B. thuringiensis enzyme. oup.com

Microbial Fermentation Approaches for this compound Production

The biotechnological production of this compound primarily relies on microbial fermentation, utilizing either naturally capable microorganisms or, more commonly, genetically engineered strains. mdpi.com This approach is favored over chemical synthesis due to its high regioselectivity and stereoselectivity, which are crucial for producing the biologically active (2S)-2-amino-4-hydroxy-4-methylpentanoic acid isomer. mdpi.com

Screening and Identification of Producing Microorganisms

The journey to efficient microbial production of this compound begins with the identification of microorganisms that possess the necessary enzymatic machinery. The key enzyme responsible for the hydroxylation of L-leucine at the C4 position is a dioxygenase. nih.gov

Initial screening efforts and research have identified bacteria from the genus Bacillus as a source of these enzymes. Specifically, L-isoleucine dioxygenase (IDO), an α-ketoglutarate-dependent dioxygenase discovered in Bacillus thuringiensis 2e2, has been shown to effectively catalyze the hydroxylation of L-leucine to produce this compound. nih.gov This enzyme exhibits activity on several hydrophobic aliphatic L-amino acids, demonstrating its potential as a biocatalyst. nih.gov

Further screening strategies often involve creating mutant strains of well-established industrial microorganisms, such as Corynebacterium glutamicum and Brevibacterium lactofermentum. google.comtandfonline.com These strains are often selected for their resistance to amino acid analogs like β-hydroxyleucine, which can indicate an overproduction of the corresponding natural amino acid, in this case, L-leucine, the direct precursor for this compound. google.com

Metabolic Engineering Strategies for Enhanced Bioproduction

To move beyond the native, often low-level production capacities of wild-type organisms, metabolic engineering has become the central strategy. These efforts focus on reprogramming host organisms, such as Escherichia coli and Bacillus subtilis, to function as efficient cell factories for this compound. mdpi.com

A cornerstone of metabolic engineering for this compound production is the cloning of genes encoding potent hydroxylase enzymes and their expression in robust, fast-growing host organisms. mdpi.com The gene for L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis is a prime example, having been successfully cloned and expressed in both E. coli and B. subtilis to facilitate large-scale production.

In one reported system, metabolically engineered E. coli expressing the IDO from B. thuringiensis achieved a titer of 15.8 g/L of this compound in a 48-hour fermentation. An alternative host, Bacillus subtilis, which is advantageous for its protein secretion capabilities and lack of endotoxin (B1171834) production, was also engineered. Using a P₄₃ promoter to drive IDO expression in a fed-batch culture, this system reached a higher titer of 22.4 g/L.

Table 1: Examples of Heterologous Expression Systems for this compound Production

| Host Strain | Enzyme Expressed | Promoter | Titer Achieved | Productivity | Reference |

| Escherichia coli | L-isoleucine dioxygenase (IDO) from B. thuringiensis | IPTG-inducible | 15.8 g/L | Not Specified | |

| Bacillus subtilis | L-isoleucine dioxygenase (IDO) | P₄₃ | 22.4 g/L | 0.93 g/L/h |

The efficient synthesis of this compound is critically dependent on a robust supply of its direct precursor, L-leucine. The biosynthesis of L-leucine in microorganisms begins with pyruvate (B1213749) and acetyl-CoA, which are central metabolites derived from glycolysis. wikipedia.orgresearchgate.net Therefore, a significant aspect of metabolic engineering is to channel the carbon flux towards these precursors and the subsequent L-leucine synthesis pathway. researchgate.netnih.gov

Key strategies to enhance the precursor pool include:

Blocking Competing Pathways : To increase the availability of pyruvate and acetyl-CoA for L-leucine synthesis, competing metabolic pathways are often blocked or weakened. researchgate.net A common target is the tricarboxylic acid (TCA) cycle. For instance, deleting genes like sucCD (encoding succinyl-CoA synthetase) or dynamically regulating the expression of citrate (B86180) synthase can redirect carbon flux away from the TCA cycle and towards amino acid production. nih.govnih.govnih.gov

Relieving Feedback Inhibition : The L-leucine biosynthesis pathway is naturally regulated by feedback inhibition, where high concentrations of L-leucine inhibit the activity of key enzymes like 2-isopropylmalate synthase (IPMS), encoded by the leuA gene. nih.gov To overcome this, feedback-resistant variants of these enzymes are overexpressed. nih.govnih.gov

These modifications ensure that the heterologously expressed hydroxylase has an ample supply of L-leucine to convert into the final product.

Gene Cloning and Heterologous Expression of Hydroxylase Enzymes in Host Strains (e.g., Escherichia coli)

Bioreaction Parameter Optimization in Fermentation Processes

The performance of a microbial fermentation system is highly sensitive to the physical and chemical environment of the bioreactor. nih.gov Optimizing these parameters is crucial for maximizing both cell growth and product yield. mdpi.com For this compound production, parameters are fine-tuned based on the specific requirements of the engineered microbial strain.

Key parameters that require optimization include:

Medium Composition : The fermentation medium must provide essential nutrients. For engineered E. coli producing this compound, a defined M9 minimal medium supplemented with 20 g/L glucose (as a carbon source) and 10 g/L L-leucine (as the precursor substrate) has been used.

pH : The pH of the culture medium affects enzyme activity and cell viability. For L-leucine fermentation by Corynebacterium glutamicum, an optimal pH of 7.0 has been determined. mbl.or.kr This is consistent with the optimal pH for many bacterial fermentations, which typically falls in the range of 6.5 to 7.2. mdpi.compreprints.org

Temperature : Temperature influences microbial growth rates and enzyme stability. A temperature of 30°C was found to be optimal for L-leucine production and is also used in the enzymatic synthesis of this compound. mbl.or.kr

Dissolved Oxygen (DO) : As an aerobic process, maintaining an adequate supply of dissolved oxygen is critical. The oxygen transfer rate (OTR) can significantly impact metabolism; for L-leucine production, an OTR of 0.21 kmole O₂/m³·hr was identified as optimal, with lower rates leading to the formation of byproducts like lactic acid. mbl.or.kr

Table 2: Optimized Bioreaction Parameters for Leucine (B10760876) and Derivative Fermentation

| Parameter | Optimal Value/Range | Microorganism/Process | Rationale | Reference |

| pH | 7.0 | C. glutamicum (L-leucine) | Maximizes enzyme activity and cell health. | mbl.or.kr |

| Temperature | 30°C | C. glutamicum (L-leucine) | Promotes optimal growth and production. | mbl.or.kr |

| Oxygen Transfer Rate (OTR) | 0.21 kmole O₂/m³·hr | C. glutamicum (L-leucine) | Prevents byproduct formation and supports aerobic metabolism. | mbl.or.kr |

| Medium | M9 + 20 g/L glucose + 10 g/L L-leucine | Engineered E. coli (4-H-L-leucine) | Provides necessary carbon, nitrogen, and precursor for production. |

Comparative Analysis of Enzymatic and Microbial Biotransformation Systems

The production of this compound can be accomplished through two primary biotransformation systems: in vitro enzymatic catalysis and whole-cell catalysis. mdpi.com Each system presents a distinct set of advantages and disadvantages.

Enzymatic Biotransformation (In Vitro Multi-Enzyme Cascade Catalysis - MECCS) : This approach utilizes isolated and purified hydroxylase enzymes, such as L-isoleucine dioxygenase (IDO), to convert L-leucine to this compound in a controlled reaction vessel. mdpi.com

Advantages : The primary benefits are high specificity, the potential for very high conversion rates (a patented process reports 82% conversion), and the absence of competing metabolic pathways that could consume the substrate or product. The process is also easier to control and the product is simpler to purify.

Disadvantages : The main drawbacks are the high cost associated with enzyme purification and the need to supply expensive cofactors (like α-ketoglutarate, ascorbic acid, and Fe²⁺) to the reaction mixture. The stability of the isolated enzyme over the course of the reaction can also be a limiting factor.

Microbial Biotransformation (Whole-Cell Catalysis - WCCS) : This system uses metabolically engineered microorganisms (E. coli, B. subtilis) as self-contained biocatalysts. mdpi.com The cells are cultured in a fermenter and either convert an exogenously supplied precursor (L-leucine) or synthesize the precursor de novo from a simple carbon source like glucose.

Advantages : This method avoids the costly and time-consuming process of enzyme purification. mdpi.com Cofactors are regenerated internally by the cell's own metabolism, significantly reducing operational costs. It allows for the production of the compound from inexpensive starting materials. researchgate.net

Chemical Synthesis Methodologies for 4 Hydroxy L Leucine

Radical-Based Hydroxylation via Fenton Chemistry

The primary advantage of this method is its directness. However, controlling the reaction's selectivity is a significant challenge, as the hydroxyl radical can attack various positions on the leucine (B10760876) molecule. nih.gov Computational studies using density functional theory have been employed to investigate the mechanism of hydroxyl radical formation and its subsequent reaction with L-leucine, confirming that the process is kinetically favorable. nih.govnih.govresearchgate.net

The efficiency and selectivity of the Fenton-based hydroxylation are highly dependent on the reaction conditions. Key parameters that must be controlled include the molar ratio of reactants, temperature, and pH. Optimization of these conditions is crucial for maximizing the yield of the desired 4-hydroxy product while minimizing side reactions and oxidative degradation.

A significant consideration is regioselectivity—the ability to direct the hydroxylation specifically to the C-4 (gamma) position of L-leucine. Hydroxyl radical attack can also occur at other positions, leading to a mixture of isomers. nih.gov Research has shown that specific conditions can favor the formation of 4-hydroxy-L-leucine. For instance, a molar ratio of L-leucine to Fe²⁺ to H₂O₂ of 1:1.2:1.5 has been reported to be effective. To minimize oxidative degradation of the amino acid, the reaction is often conducted at low temperatures, such as 4°C. Under such optimized conditions, a yield of 48% with a regioselectivity of 76% for the 4-hydroxy product has been achieved.

Table 1: Optimized Conditions for Fenton-Based Hydroxylation of L-Leucine

| Parameter | Optimized Value | Rationale |

|---|---|---|

| **Molar Ratio (Leucine:Fe²⁺:H₂O₂) ** | 1:1.2:1.5 | To ensure efficient generation of hydroxyl radicals for the reaction. |

| Temperature | 4°C | To minimize oxidative degradation of the amino acid product. |

| Yield | 48% | Achieved under the specified optimized conditions. |

| Regioselectivity | 76% | Percentage of hydroxylation occurring at the desired C-4 position. |

Stereoselective Epoxidation and Ring-Opening Routes

To overcome the selectivity issues inherent in radical-based methods, stereoselective routes involving the epoxidation of a leucine derivative followed by a ring-opening reaction have been developed. mdpi.comthieme-connect.com This strategy allows for precise control over the stereochemistry at the newly formed chiral center. The general approach involves creating a double bond in the leucine side chain, performing a stereoselective epoxidation to form a chiral epoxide, and then opening the epoxide ring with a suitable nucleophile to install the hydroxyl group. renyi.hunih.gov

This multi-step approach typically begins with a protected L-leucine derivative. The introduction of unsaturation, often between the C-4 and C-5 positions, creates a precursor suitable for epoxidation. nih.govacs.org The subsequent epoxide ring-opening is a critical step that establishes the final stereochemistry of the hydroxyl group. mdpi.comthieme-connect.com

The principles of Sharpless asymmetric dihydroxylation (SAD) are highly relevant to the stereoselective synthesis of this compound. wikipedia.orgorganic-chemistry.org While SAD classically produces vicinal diols from alkenes, its underlying principles of using chiral ligands to direct oxidation to one face of a double bond can be adapted. nih.govacs.org In the synthesis of hydroxylated leucine, a related reaction, the Sharpless asymmetric epoxidation, or dihydroxylation of a dehydroleucine (B49857) derivative, can be employed. nih.govacs.org

For example, N-protected (2S)-4,5-dehydroleucine methyl ester can be subjected to Sharpless asymmetric dihydroxylation conditions. nih.govacs.org The choice of the chiral ligand, such as those found in AD-mix-α or AD-mix-β, dictates the facial selectivity of the oxidation, thereby controlling the stereochemistry of the resulting hydroxyl groups. wikipedia.org One study reported that the use of AD-mix-α on an N-carbobenzyloxy-(2S)-4,5-dehydroleucine methyl ester resulted in a 6.5:1 mixture of diastereomeric γ-lactones, favoring the desired (4R) configuration. nih.govacs.org Another approach involves the epoxidation of an L-leucine derivative using reagents like vanadyl acetylacetonate (B107027) (VO(acac)₂) and tert-butyl hydroperoxide (TBHP), followed by acid-catalyzed hydrolysis to open the epoxide ring. This method has been shown to achieve a high enantiomeric excess of 92%.

Table 2: Example of Stereoselective Synthesis Route

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Epoxidation | VO(acac)₂/TBHP in dichloromethane | Forms a chiral epoxide on the L-leucine derivative. |

| Ring-Opening | 6N HCl at 60°C for 12 hours | Hydrolyzes the epoxide to yield this compound. |

| Enantiomeric Excess | 92% | Demonstrates the high stereoselectivity of the route. |

Development of Optically Pure this compound

The synthesis of optically pure this compound is critical, as different stereoisomers can exhibit different biological activities. nih.gov Achieving optical purity requires synthetic methods that are highly stereocontrolled. Both enzymatic methods and multi-step chemical syntheses have been developed to produce specific, optically pure isomers. google.comresearchgate.netresearchgate.net

Chemical synthesis routes often rely on the use of chiral auxiliaries or chiral catalysts to direct the stereochemical outcome of reactions. nih.gov The epoxidation and ring-opening strategy is a prime example of a chemical method designed to produce optically pure products. renyi.hu By starting with optically pure L-leucine, the chirality at the α-carbon is maintained. The stereochemistry of the new chiral center at the γ-carbon is then controlled during the epoxidation or a similar oxidation step, as seen with the Sharpless methodology. nih.govacs.org For instance, the epoxidation of L-leucine derivatives followed by ring-opening can yield the product with an enantiomeric excess as high as 92%. Another strategy involves starting with a chiral building block, such as (R)-epichlorohydrin, and constructing the amino acid from it. renyi.hu

Challenges and Optimization Strategies in Laboratory-Scale Chemical Synthesis

While various chemical routes to this compound have been established, several challenges remain, particularly in laboratory-scale synthesis. mdpi.com

One major challenge is the control of regioselectivity in direct hydroxylation methods like Fenton chemistry. nih.gov Optimization involves carefully screening reaction parameters, but achieving 100% selectivity for the C-4 position is difficult.

Another challenge is the potential for side reactions. In the Sharpless dihydroxylation of a dehydroleucine derivative, the formation of a stable γ-lactone can occur, which may be difficult to open hydrolytically without causing epimerization at the α-carbon. nih.govacs.org

Molecular Mechanisms of Action and Biological Roles of 4 Hydroxy L Leucine

Modulation of Intracellular Signaling Pathways

A primary molecular mechanism of 4-hydroxy-L-leucine involves the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mTOR is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism in response to various stimuli, including nutrients and growth factors. wikipedia.orgfrontiersin.org Specifically, this compound influences mTOR complex 1 (mTORC1), a rapamycin-sensitive complex that plays a crucial role in protein synthesis. wikipedia.orgphysiology.org The activation of mTORC1 is a key event that integrates signals from amino acid availability, particularly leucine (B10760876) and its derivatives, to control protein biosynthesis. frontiersin.orgwikipedia.org

The activation of mTORC1 by leucine and its metabolites is a complex process. It is understood that leucine's presence can be sensed by intracellular proteins, leading to the translocation of mTORC1 to the lysosomal surface, where it can be activated. frontiersin.org One proposed mechanism suggests that the metabolite of leucine, acetyl-coenzyme A (AcCoA), can directly regulate mTORC1 activity through the acetylation of Raptor, a key regulatory component of the mTORC1 complex. nih.gov This acetylation event promotes mTORC1 activity, providing a direct link between leucine metabolism and the regulation of this critical signaling hub. nih.gov

The activation of mTORC1 by this compound initiates a cascade of downstream signaling events that directly impact the machinery of protein synthesis. Two of the most well-characterized downstream targets of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgphysiology.org

Upon activation, mTORC1 phosphorylates S6K1 and 4E-BP1. frontiersin.orgphysiology.org The phosphorylation of S6K1 enhances its kinase activity, leading to the phosphorylation of several substrates, including the ribosomal protein S6, which is involved in the synthesis of ribosomal proteins and other components of the translational apparatus. nih.gov This ultimately boosts the cell's capacity for protein synthesis.

Simultaneously, the phosphorylation of 4E-BP1 by mTORC1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). physiology.orgnih.gov In its unphosphorylated state, 4E-BP1 binds to eIF4E and prevents it from forming the active eIF4F complex, which is essential for the initiation of cap-dependent translation. By phosphorylating 4E-BP1, mTORC1 relieves this inhibition, allowing eIF4E to participate in the formation of the eIF4F complex and thereby promoting the initiation of protein synthesis. physiology.org Studies have demonstrated that leucine administration leads to increased phosphorylation of both S6K1 and 4E-BP1 in tissues like skeletal muscle and liver. physiology.orgnih.govnih.gov

Activation of the Mammalian Target of Rapamycin (mTOR) Signaling Pathway

Role in Protein Metabolism and Anabolic Processes

The activation of the mTORC1 signaling pathway and its downstream effectors by this compound directly translates to a stimulation of muscle protein synthesis (MPS). This anabolic effect is a cornerstone of its biological role. By promoting the phosphorylation of S6K1 and inhibiting the repressive function of 4E-BP1, this compound enhances the translational efficiency and capacity of muscle cells, leading to an increased rate of new protein synthesis. physiology.orgcambridge.org

Research has consistently shown that supplementation with leucine and its derivatives can enhance muscle protein synthesis. nih.govphysiology.org This effect is particularly relevant in contexts such as post-exercise recovery and in older individuals who may experience age-related declines in muscle mass (sarcopenia). nih.gov The ability of leucine and its metabolites to stimulate MPS underscores their importance in maintaining muscle mass and function. cambridge.org

Table 1: Impact of Leucine and its Metabolites on Muscle Protein Synthesis

| Compound | Effect on Muscle Protein Synthesis (MPS) | Key Signaling Molecules Involved | Supporting Evidence |

|---|---|---|---|

| L-Leucine | Stimulates MPS | mTORC1, S6K1, 4E-BP1 | Studies in both animals and humans show increased MPS rates following leucine administration. physiology.orgnih.govphysiology.org |

| This compound | Stimulates MPS pathways | mTORC1 | As a derivative of leucine, it is understood to act through similar mTOR-dependent mechanisms. |

| β-Hydroxy-β-methylbutyrate (HMB) | Stimulates MPS and attenuates protein degradation | mTORC1, Akt | A metabolite of leucine, HMB has been shown to have potent anabolic effects. nih.gov |

In addition to stimulating protein synthesis, there is evidence to suggest that metabolites of leucine, such as β-hydroxy-β-methylbutyrate (HMB), can also influence protein degradation pathways. nih.govresearchgate.net Studies have indicated that HMB can decrease the rate of protein degradation in muscle cells. nih.govresearchgate.net This anti-catabolic effect is thought to be mediated, in part, by a reduction in the expression of key proteins involved in the ubiquitin-proteasome system, such as Muscle RING Finger 1 (MuRF1). nih.gov The ubiquitin-proteasome system is a major pathway for the degradation of cellular proteins. By suppressing this pathway, leucine metabolites can contribute to a net positive protein balance within the muscle.

Stimulation of Muscle Protein Synthesis Pathways

Regulation of Broader Metabolic Pathways

The influence of this compound and its parent compound, leucine, extends beyond protein metabolism to the regulation of broader metabolic pathways. Leucine metabolism itself generates important intermediates that can enter other metabolic cycles. For instance, the catabolism of leucine produces acetyl-CoA, which can be used for energy production through the citric acid cycle or serve as a precursor for the synthesis of other compounds. wikipedia.orgnih.gov

Furthermore, there is evidence suggesting that leucine and its metabolites can influence glucose and lipid metabolism. frontiersin.org For example, leucine supplementation has been shown to improve glucose tolerance and insulin (B600854) sensitivity in some studies. frontiersin.org This may be partly due to the increased expression of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells. The activation of the mTOR pathway by leucine can also impact adipogenesis and lipid metabolism, although the effects can be tissue-specific. cambridge.org

Enhancement of Glucose-Stimulated Insulin Release from Pancreatic Beta-Cells

This compound, an unusual amino acid primarily found in fenugreek seeds, has demonstrated a significant ability to stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner. researchgate.netdiabetesjournals.org Its insulinotropic effect is most pronounced in the presence of elevated glucose concentrations, making it a subject of interest for its potential regulatory role in glucose homeostasis. diabetesjournals.org

The mechanism of action involves a direct effect on the pancreatic islets of Langerhans. diabetesjournals.org Studies on isolated rat and human islets have shown that this compound potentiates insulin release when glucose levels are high (e.g., 6.6–16.7 mmol/l), but it remains ineffective at low or basal glucose concentrations. diabetesjournals.org This glucose-dependent activity is a key feature of its action. researchgate.netdiabetesjournals.org The stimulated insulin secretion pattern is biphasic and occurs without altering the activity of pancreatic alpha-cells (which secrete glucagon) or delta-cells (which secrete somatostatin). diabetesjournals.org

Unlike the amino acid L-leucine, which can stimulate insulin secretion on its own, the effect of this compound is synergistic with glucose. The response is amplified as the glucose concentration increases. diabetesjournals.org This suggests a distinct mechanism that does not interfere with other insulin secretion agonists like leucine, arginine, or tolbutamide. diabetesjournals.org The process is thought to involve the potentiation of metabolic signaling pathways within the beta-cell that are activated by glucose metabolism. While the precise signaling cascade is still under investigation, it is clear that this compound enhances the beta-cell's sensitivity and response to a glucose stimulus.

Impact on Glucose Uptake and Transporter Expression (e.g., GLUT4)

This compound has been shown to positively influence glucose uptake in peripheral tissues, particularly in skeletal muscle, which is a primary site for glucose disposal. This effect is largely mediated by its impact on the translocation of glucose transporter type 4 (GLUT4). nih.gov

In studies using rat skeletal muscle cells (L6-GLUT4myc myotubes), prolonged exposure to this compound led to a significant increase in glucose uptake. nih.gov This was directly associated with an increased translocation of GLUT4 from intracellular vesicles to the plasma membrane. nih.gov This redistribution of GLUT4 to the cell surface is a critical step for facilitating the entry of glucose into the cell. Importantly, this effect was achieved without altering the total cellular protein levels of GLUT4 or the basal glucose transporter, GLUT1. nih.gov

The underlying mechanism for this enhanced GLUT4 translocation appears to be dependent on the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. nih.gov Research has shown that treatment with wortmannin, a PI3K inhibitor, completely abolishes the this compound-induced increase in GLUT4 translocation. nih.gov Furthermore, this compound was found to significantly increase the phosphorylation of Akt at the Ser-473 residue, a key activation step in this pathway. nih.gov This suggests that this compound promotes glucose uptake in skeletal muscle by activating the PI3K/Akt signaling cascade, which in turn leads to the enhanced movement of GLUT4 to the cell surface.

| Cell Line | Treatment | Key Findings | Mechanism |

| L6-GLUT4myc myotubes | This compound (16h) | Increased 2-deoxy-D-glucose uptake and GLUT4 translocation to the cell surface. No change in total GLUT4 or GLUT1 protein. | Dependent on the PI3K/Akt signaling pathway; increased phosphorylation of Akt (Ser-473). |

Modulation of Lipid Metabolism (e.g., lipogenesis, fatty acid oxidation)

Research indicates that this compound plays a role in modulating lipid metabolism, contributing to a reduction in fat accumulation and improving dyslipidemia. researchgate.net In animal models of obesity, intervention with this compound has been observed to reduce liver steatosis (fatty liver) and dyslipidemia. researchgate.net

The parent compound, L-leucine, and its metabolites have been shown to influence several aspects of lipid metabolism. Leucine can inhibit lipogenesis, the process of synthesizing fatty acids, while promoting lipolysis (the breakdown of fats) and fatty acid oxidation (the burning of fatty acids for energy). nih.gov These effects are partly mediated through the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which can modulate the synthesis and secretion of adipokines like leptin. nih.govresearchgate.net

Furthermore, leucine and its derivatives can enhance fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway. nih.gov Activation of AMPK stimulates the expression and activity of key enzymes involved in fatty acid oxidation, such as carnitine palmitoyltransferase I (CPT1) and acyl-CoA dehydrogenase (ACAD). metwarebio.com This leads to an increased breakdown of fatty acids for energy production. nih.govmetwarebio.com Additionally, leucine can increase the expression of fatty acid transport proteins, facilitating the uptake of fatty acids from circulation into tissues. metwarebio.com While these mechanisms are well-documented for leucine, they provide a strong basis for the observed effects of its hydroxylated form, this compound, on lipid metabolism.

| Metabolic Process | Effect of Leucine/Metabolites | Key Mediators |

| Lipogenesis | Inhibition | mTOR pathway, Repression of SREBP-1 |

| Lipolysis | Promotion | mTOR pathway |

| Fatty Acid Oxidation | Promotion | AMPK pathway, SIRT1, PGC-1α, CPT1, ACAD |

| Fatty Acid Uptake | Promotion | Fatty Acid Transport Proteins (FATPs), CD36 |

Contribution to Energy Homeostasis via AMP-Activated Protein Kinase (AMPK) Activity

This compound contributes to the regulation of cellular energy homeostasis, a process in which AMP-activated protein kinase (AMPK) plays a central role. AMPK acts as a cellular energy sensor; it is activated during times of low energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. frontiersin.orgroyalsocietypublishing.org

The parent amino acid, leucine, has been shown to activate the AMPK pathway, thereby stimulating fatty acid oxidation and preventing the accumulation of lipids in tissues like skeletal muscle. nih.govfrontiersin.org This activation of AMPK by leucine and its metabolites is a key mechanism for modulating energy metabolism. nih.gov The activation of AMPK can also lead to increased glucose uptake in peripheral tissues by promoting the translocation of GLUT4 to the cell membrane. frontiersin.orgfrontiersin.org

Interactions with Pancreatic Islets at the Molecular Level

The interaction of this compound with pancreatic islets is characterized by a direct and specific action on beta-cells to potentiate glucose-stimulated insulin secretion. diabetesjournals.org Unlike L-leucine, which can act as both a metabolic fuel and an allosteric activator of glutamate (B1630785) dehydrogenase (GDH) to stimulate insulin release, this compound's primary role appears to be that of a sensitizer (B1316253) to glucose. diabetesjournals.orgnih.govdiabetesjournals.org

At the molecular level, the insulinotropic effect of this compound is strictly dependent on the presence of glucose. diabetesjournals.org It does not appear to interact with the signaling pathways of other secretagogues such as arginine or the sulfonylurea tolbutamide, suggesting a unique mechanism of action. diabetesjournals.org Studies with the isolated perfused rat pancreas have confirmed that this compound induces a classic biphasic insulin secretion pattern, which is characteristic of a physiological response, without affecting glucagon (B607659) or somatostatin (B550006) secretion from alpha- and delta-cells, respectively. diabetesjournals.org

The metabolism of L-leucine within the beta-cell involves its transamination to α-ketoisocaproate (KIC), which then enters mitochondrial metabolism, leading to an increase in the ATP/ADP ratio and subsequent insulin exocytosis. nih.gov L-leucine also allosterically activates GDH, which enhances the oxidation of glutamate, further contributing to ATP production. nih.govdiabetesjournals.orgnih.gov While the precise metabolic fate of this compound within the beta-cell is not fully elucidated, its ability to amplify the glucose signal suggests an interaction with the core glucose-sensing and metabolic pathways of the beta-cell, rather than acting as a primary fuel source itself. This interaction enhances the efficiency of glucose metabolism in triggering insulin release.

Derivatives, Analogues, and Structure Activity Relationships of 4 Hydroxy L Leucine

Synthesis of 4-Hydroxy-L-leucine Derivatives for Research Applications

The synthesis of this compound derivatives is a key area of research, enabling the exploration of its biological roles and potential applications. These synthetic efforts are primarily focused on creating tools for studying metabolic pathways and developing novel bioactive molecules.

Dipeptide Synthesis Incorporating this compound

The incorporation of this compound into dipeptides is a strategy used to investigate the structure-activity relationships of peptide-based molecules. For instance, analogues of bestatin (B1682670), a naturally occurring dipeptide inhibitor of aminopeptidases, have been synthesized with various amino acids replacing the original L-leucine. nih.gov In these studies, substituting L-leucine with other amino acids like isoleucine, norleucine, and valine has been shown to modulate the inhibitory activity of the resulting dipeptide. nih.gov This highlights the importance of the amino acid residue at this position for biological function. The synthesis of such dipeptides often involves standard peptide coupling methods. researchgate.netnih.gov

Cyclosporine Derivatives and Other Complex Molecule Scaffolds

This compound has been incorporated into complex molecular scaffolds like cyclosporin (B1163) A (CsA) to create derivatives with modified biological activities. nih.govgoogle.comresearchgate.net For example, the substitution of N-methyl-L-leucine at position 4 of cyclosporin A with γ-hydroxy-N-methyl-L-leucine has resulted in derivatives with potent anti-HIV-1 activity and reduced immunosuppressive effects. nih.govgoogle.com These derivatives are synthesized from commercially available cyclosporin A, often in one or two steps. nih.govresearchgate.net The synthesis of cyclosporine metabolites, such as those hydroxylated at position 4 or 9, has also been achieved, starting from aspartic acid to create the necessary (γ-OH)MeLeu residues. chimia.ch

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies of this compound analogues are crucial for understanding how modifications to its chemical structure affect its biological activity. These studies provide insights into the specific molecular features required for interaction with biological targets.

Research on bestatin analogues, which are dipeptides containing a modified amino acid in place of L-leucine, has revealed important SAR information. nih.govacs.org Key findings from these studies include:

Stereochemistry is crucial: The 2S configuration in the 3-amino-2-hydroxy-4-phenylbutanoyl moiety of bestatin is essential for strong inhibitory activity against aminopeptidases. nih.gov

Side-chain modifications matter: Replacing the L-leucine residue with other amino acids significantly impacts activity. An isoleucine substitution increased activity, while substitutions with norleucine, valine, and others led to decreased activity in a predictable order. nih.gov

N-terminal modifications: Changes to the N-terminal acyl group can dramatically alter biological activity, as seen in leucinostatin (B1674795) derivatives where replacing the unsaturated acyl chain with an acetyl group led to a significant loss of affinity. d-nb.info

Studies on leucinostatin derivatives have also shown that a helical secondary structure and a basic terminal amine are critical for their antiprotozoal activity. d-nb.info Furthermore, research on leucine (B10760876) analogues in adipocytes has demonstrated that small lipophilic modifications to the R group of leucine are tolerated for stimulating the TOR signaling pathway, while modifications to the amino or carboxylic acid groups, or the introduction of charged or bulkier R groups, reduce or abolish activity. nih.gov

| Analogue/Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Bestatin Analogues | Substitution of L-leucine with other amino acids | Isoleucine increased activity; norleucine, valine, etc., decreased activity. | nih.gov |

| Bestatin Stereoisomers | Alteration of stereochemistry at the 2-position | 2S configuration is essential for strong activity. | nih.gov |

| Leucinostatin Derivatives | Replacement of N-terminal unsaturated acyl chain with acetyl | 1000-fold decrease in affinity. | d-nb.info |

| Leucinostatin Derivatives | N-methylation of the leucine amide at position four | 500-fold decrease in antiprotozoal activity. | d-nb.info |

| Leucine Analogues (in adipocytes) | Small lipophilic modifications of the R group | Tolerated for agonist activity on TOR signaling. | nih.gov |

| Leucine Analogues (in adipocytes) | Modification of amino or carboxylic acid groups | Loss of significant agonist activity on TOR signaling. | nih.gov |

Comparative Analysis with Structurally Related Hydroxylated Amino Acids

Comparing this compound with other hydroxylated amino acids, such as 4-hydroxyisoleucine (B15566) and 4-hydroxythreonine, provides valuable insights into how subtle structural differences can lead to distinct biological activities and applications.

4-Hydroxyisoleucine: Structural Analogues and Shared Bioactivities

4-Hydroxyisoleucine is a structural analogue of this compound, with both being non-proteinogenic amino acids. A key shared bioactivity is their involvement in metabolic regulation. nih.gov 4-hydroxyisoleucine, extracted from fenugreek seeds, is known for its insulinotropic properties, meaning it can stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov This effect is observed in both rat and human pancreatic islets. nih.gov

Both this compound and 4-hydroxyisoleucine can be produced through enzymatic hydroxylation. nih.govresearchgate.netebi.ac.ukgenome.jp Specifically, L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis can hydroxylate L-leucine to produce this compound and L-isoleucine to produce 4-hydroxyisoleucine. nih.govgenome.jp This shared biosynthetic pathway underscores their structural relationship.

4-Hydroxythreonine: Distinctions in Biological Applications

4-Hydroxythreonine, another hydroxylated amino acid, has distinct biological applications compared to this compound. A primary role of 4-hydroxy-L-threonine is as a precursor in the biosynthesis of vitamin B6 in organisms like Escherichia coli and Saccharomyces cerevisiae. smolecule.comontosight.ai It is an intermediate in the pathway that produces pyridoxal (B1214274) 5'-phosphate (PLP), an essential coenzyme for numerous metabolic reactions. smolecule.comontosight.ai

In contrast, the primary known bioactivities of this compound and its analogue 4-hydroxyisoleucine are centered on metabolic regulation, particularly insulin secretion and protein synthesis pathways. nih.gov 4-hydroxythreonine is also utilized as a research tool for studying amino acid metabolism and enzymatic processes related to vitamin synthesis. smolecule.com The enzyme 4-hydroxythreonine-4-phosphate dehydrogenase is a key player in the vitamin B6 biosynthesis pathway and has been a target for the development of antimicrobial agents. ontosight.aiwikipedia.org

| Compound | Key Structural Feature | Primary Bioactivity/Application | Reference |

|---|---|---|---|

| This compound | Hydroxyl group at the 4th carbon of L-leucine | Modulator of protein metabolism (mTOR pathway). | |

| 4-Hydroxyisoleucine | Hydroxyl group at the 4th carbon of L-isoleucine | Insulinotropic (stimulates insulin secretion). | nih.gov |

| 4-Hydroxythreonine | Hydroxyl group on the L-threonine backbone | Precursor in vitamin B6 biosynthesis. | smolecule.comontosight.aicymitquimica.com |

Hydroxyprolines (e.g., cis- and trans-4-hydroxy-L-proline): Synthesis and Chiral Building Block Applications

Hydroxyprolines, particularly trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, are pivotal chiral intermediates in the synthesis of pharmaceuticals. researchgate.netpublish.csiro.au Trans-4-hydroxy-L-proline is a natural component of collagen. researchgate.net

Synthesis:

trans-4-hydroxy-L-proline : Traditionally, it is produced industrially through the acid hydrolysis of collagen, a process that raises environmental concerns. d-nb.infonih.gov Modern methods focus on microbial fermentation and enzymatic processes. researchgate.netnih.gov Recombinant strains of Corynebacterium glutamicum and Escherichia coli have been engineered to produce trans-4-hydroxy-L-proline by expressing the gene for trans-proline 4-hydroxylase (trans-P4H). d-nb.info The enzymatic reaction hydroxylates L-proline at the 4-position, requiring co-factors like a divalent iron ion and 2-ketoglutaric acid. google.com

cis-4-hydroxy-L-proline : For many years, cis-4-hydroxy-L-proline was manufactured through complex chemical synthesis, often starting from the more readily available trans-isomer. waseda.jpkyowakirin.com This typically involves protecting functional groups, inverting the stereochemistry of the hydroxyl group, and subsequent deprotection, which can result in low yields. publish.csiro.aukyowakirin.com A significant breakthrough was the discovery of a novel enzyme that directly hydroxylates L-proline positionally and stereoscopically to produce the cis-isomer efficiently, allowing for its large-scale, low-cost production. waseda.jpkyowakirin.com

Chiral Building Block Applications:

Both isomers are valuable chiral synthons for creating complex molecules with high specificity. chemimpex.com

trans-4-hydroxy-L-proline : It is a versatile starting material for the synthesis of neuroexcitatory kainoids and antifungal agents like echinocandins. caymanchem.comscbt.com It is also used to create chiral ligands for enantioselective reactions and is a component in the development of drugs for diseases affecting connective tissues. d-nb.info

cis-4-hydroxy-L-proline : As a proline analogue, it has been shown to inhibit collagen synthesis. alfa-chemistry.com Its availability at a lower cost through enzymatic synthesis is expected to expand its use as a raw material in pharmaceutical development, as the proline framework is present in many drug products. kyowakirin.comalfa-chemistry.com

Table 2: Synthesis and Applications of 4-Hydroxy-L-proline Isomers

| Compound | Synthesis Methods | Key Applications as Chiral Building Blocks | References |

|---|---|---|---|

| trans-4-hydroxy-L-proline | Acid hydrolysis of collagen; Microbial fermentation (E. coli, C. glutamicum); Enzymatic hydroxylation of L-proline. | Synthesis of neuroexcitatory kainoids, antifungal echinocandins, actinomycins, and chiral ligands. | researchgate.netd-nb.infonih.govcaymanchem.comscbt.com |

| cis-4-hydroxy-L-proline | Chemical inversion from trans-isomer; Direct enzymatic hydroxylation of L-proline. | Synthesis of potential drug candidates; used in research for its anticancer and collagen-synthesis-inhibiting properties. | publish.csiro.auwaseda.jpkyowakirin.comalfa-chemistry.com |

Other Hydroxylated Aliphatic Amino Acids and their Enzymatic Production

Beyond this compound and the hydroxyprolines, a variety of other hydroxylated aliphatic amino acids are of significant interest in the pharmaceutical and chemical industries due to their biological activities. mdpi.comresearchgate.net Enzymatic synthesis is the preferred method for their production due to its high regioselectivity and stereoselectivity, which is challenging to achieve through chemical synthesis. mdpi.comresearchgate.net

Enzymatic Production Methods:

The hydroxylation of aliphatic amino acids is often catalyzed by hydroxylase enzymes, particularly Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs). mdpi.comwikipedia.org These enzymes can be expressed in microbial hosts like E. coli to create whole-cell biocatalysts for efficient production. mdpi.com

L-isoleucine Dioxygenase (IDO) : An IDO from Bacillus thuringiensis has been shown to stereoselectively hydroxylate several hydrophobic aliphatic L-amino acids. It converts L-isoleucine to (2S,3R,4S)-4-hydroxyisoleucine, L-leucine to this compound, and also produces hydroxylated versions of norvaline and norleucine. nih.gov

N-succinyl L-amino acid hydroxylase (SadA) : This enzyme stereoselectively hydroxylates N-succinylated aliphatic L-amino acids to produce their β-hydroxy derivatives, such as N-succinyl-L-β-hydroxyvaline and N-succinyl-L-threo-β-hydroxyleucine. mdpi.com

Aldolase and Transaminase Cascades : Tandem enzymatic reactions provide another route. For instance, a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze an aldol (B89426) addition to form a chiral 4-hydroxy-2-oxo acid. This intermediate can then be aminated by a transaminase to yield the final γ-hydroxy-α-amino acid. nih.govacs.org This method has been used to produce compounds like 4-hydroxy-L-norvaline. nih.gov

Hydroxylases for β-Hydroxy-α-Amino Acids : A 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans was found to catalyze the asymmetric hydroxylation of various amino acids to produce l-threo-β-hydroxy-α-amino acids. asm.org

Table 3: Examples of Enzymatic Production of Hydroxylated Aliphatic Amino Acids

| Hydroxylated Amino Acid | Production Enzyme(s) | Enzyme Source Organism | Reference |

|---|---|---|---|

| (2S,3R,4S)-4-Hydroxyisoleucine | L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | nih.gov |

| 4-Hydroxy-L-norvaline | Aldolase (HBPA) and Transaminase (BCAT/AspAT) | Pseudomonas putida / E. coli | nih.gov |

| (S)-4-Hydroxy-L-norvaline | L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | nih.gov |

| L-threo-β-Hydroxy-Gln | 2-Oxoglutarate-dependent hydroxylase | Sulfobacillus thermotolerans | asm.org |

| N-succinyl-L-β-hydroxyvaline | N-succinyl L-amino acid hydroxylase (SadA) | N/A | mdpi.com |

| 4-Hydroxy-L-norleucine | L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | nih.gov |

Analytical Methodologies for the Quantification and Characterization of 4 Hydroxy L Leucine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 4-hydroxy-L-leucine, enabling its separation from other amino acids and potentially interfering compounds. The choice of chromatographic technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of amino acids, including this compound. Due to the lack of a strong chromophore in most amino acids, derivatization is often necessary to facilitate detection by UV-Visible or fluorescence detectors. nih.gov

Pre-column and Post-column Derivatization:

Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their introduction into the HPLC system. Common derivatizing agents include ortho-phthalaldehyde (OPA), which reacts with primary amines, and 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with secondary amines. lcms.cz This approach can enhance the sensitivity and selectivity of the analysis. For instance, OPA derivatization has been successfully used for the analysis of 4-hydroxyisoleucine (B15566) in fenugreek seed extracts, with fluorescence detection providing high sensitivity. researchgate.net

Post-column derivatization involves the reaction of the separated amino acids with a reagent after they elute from the HPLC column but before they reach the detector. A classic example is the use of ninhydrin, which reacts with most amino acids to produce a colored compound detectable by a visible light detector. europa.eu This method is robust but can be less sensitive than pre-column fluorescence derivatization.

Detection Methods:

Fluorescence Detection (FLD): This is a highly sensitive and selective detection method for derivatized amino acids. For example, after post-column reaction with OPA, this compound can be detected with an excitation wavelength of 330 nm and an emission wavelength of 460 nm. researchgate.neteuropa.eu

UV-Visible (UV-Vis) Detection: This method is often used in conjunction with derivatizing agents that impart UV-absorbing properties to the amino acids. For instance, after post-column derivatization with ninhydrin, detection is typically performed at 570 nm for primary amino acids and 440 nm for secondary amino acids. europa.eu Direct UV detection of underivatized amino acids is also possible, though often less sensitive. nih.govacs.org

Example HPLC Parameters for Amino Acid Analysis:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Gradient elution with sodium acetate (B1210297) buffer and methanol (B129727) | researchgate.netresearchgate.net |

| Detection | Fluorescence (λex=330nm, λem=440nm) after OPA derivatization | researchgate.net |

| Flow Rate | 0.8 ml/min | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of amino acids, including this compound, in complex biological matrices. mdpi.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A significant advantage of LC-MS/MS is the ability to analyze underivatized amino acids, which simplifies sample preparation and avoids potential issues with derivatization reactions. acs.org

Quantitative analysis is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net This provides excellent specificity and reduces background noise. For 4-hydroxyisoleucine, a stereoisomer of this compound, a specific mass transition of m/z 148.1→102.1 has been used for quantification in human plasma. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds like amino acids. halocolumns.comnih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. nih.gov This technique offers improved retention of polar analytes compared to reversed-phase chromatography. sciex.com

HILIC has been successfully employed for the analysis of underivatized amino acids in various biological samples, providing excellent separation of isomers such as leucine (B10760876) and isoleucine. nih.gov For the analysis of 4-hydroxyisoleucine in human plasma, a ZIC-cHILIC column has been used to achieve isocratic separation from endogenous interferences. researchgate.net The use of HILIC coupled with MS/MS detection provides a robust and sensitive method for the analysis of this compound and its isomers. researchgate.net

Key Advantages of HILIC for Amino Acid Analysis:

Enhanced retention of polar compounds. sciex.com

Good separation of isomers. nih.gov

Compatibility with mass spectrometry. halocolumns.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids. However, due to their low volatility, amino acids must be derivatized prior to GC analysis to convert them into more volatile and thermally stable compounds. sigmaaldrich.com

Common derivatization strategies for GC-MS analysis include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification followed by acylation. sigmaaldrich.comnist.gov The resulting derivatives can be separated on a GC column and detected by a mass spectrometer. researchgate.net GC-MS offers high resolution and can provide detailed structural information based on the fragmentation patterns of the derivatized amino acids. nist.gov While effective, the requirement for derivatization adds a step to the sample preparation process and can sometimes lead to the formation of multiple derivative products for a single amino acid. nist.gov

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is critical for accurate and reliable analysis of this compound, especially in complex biological matrices. The primary goals of sample preparation are to remove interfering substances like proteins and lipids, and to concentrate the analyte of interest.

Common Sample Preparation Techniques:

Protein Precipitation: This is a common first step for biological samples like plasma or serum. It is typically achieved by adding an organic solvent such as methanol or acetonitrile, or an acid like sulfosalicylic acid. restek.comlcms.cz

Solid-Phase Extraction (SPE): SPE can be used for more selective cleanup and concentration of amino acids. Ion-exchange or reversed-phase sorbents can be employed to isolate amino acids from the sample matrix. researchgate.netphenomenex.com

Liquid-Liquid Extraction (LLE): LLE can also be used to separate amino acids from interfering compounds. phenomenex.com

Derivatization for Enhanced Detection: As mentioned previously, derivatization is often employed to improve the chromatographic behavior and detection of amino acids. The choice of derivatization reagent depends on the analytical technique being used.

| Derivatization Reagent | Analytical Technique | Functional Group Targeted | Reference |

| Ortho-phthalaldehyde (OPA) | HPLC-FLD | Primary amines | lcms.czresearchgate.net |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | HPLC-FLD | Primary and secondary amines | lcms.cz |

| Ninhydrin | HPLC-Vis | Most amino acids | europa.eu |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | -OH, -NH2, -SH | sigmaaldrich.com |

| Methyl chloroformate | GC-MS | Amino and carboxyl groups | nist.gov |

| 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide | HPLC | Amino acids | google.com |

Advanced Detection and Quantification Techniques in Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, urine, or cerebrospinal fluid presents significant challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. mdpi.comnih.gov Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.

LC-MS/MS is the premier technique for this purpose. mdpi.comresearchgate.netgoogle.comnih.gov The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can compensate for matrix effects and variations in sample preparation and instrument response. researchgate.net

Two-dimensional liquid chromatography (2D-LC) coupled with MS/MS offers even greater resolving power for extremely complex samples. researchgate.net In a 2D-LC system, the sample is subjected to two different separation mechanisms, which can significantly enhance peak capacity and reduce co-elution of analytes with interfering compounds. researchgate.net This approach is particularly useful for the analysis of chiral amino acids and their isomers in biological fluids. researchgate.net

Furthermore, high-resolution mass spectrometry (HRMS) can provide additional confidence in compound identification by providing highly accurate mass measurements, which can help to distinguish between compounds with the same nominal mass.

Method Validation for Reproducibility and Accuracy in Research Settings

The validation of analytical methods is a critical process in research settings to ensure that measurements are reliable, reproducible, and accurate. ujpronline.com This process demonstrates that an analytical procedure is suitable for its intended purpose. For a compound like this compound, which is often analyzed in complex biological matrices such as plasma or plant extracts, robust and validated methods are essential for obtaining meaningful data. researchgate.netresearchgate.net Key parameters evaluated during method validation include specificity, accuracy, precision, linearity, range, sensitivity (limit of detection and quantification), and robustness. ujpronline.comelementlabsolutions.com

Detailed research has been conducted to validate various analytical techniques for the quantification of this compound (also known as 4-hydroxyisoleucine) and other amino acids. These studies establish the performance characteristics of the methods, ensuring their suitability for research applications.

One of the challenges in analyzing this compound is its structural similarity to other amino acids, such as leucine and isoleucine, which are often isobaric (having the same nominal mass). mdpi.comnih.gov Chromatographic separation is therefore crucial. For instance, in hydrophilic interaction liquid chromatography (HILIC), 4-hydroxy-L-proline, leucine, and isoleucine can generate identical product ions, necessitating baseline separation for accurate quantification. mdpi.comnih.govresearchgate.net The use of stable isotope-labeled internal standards is a common strategy to compensate for matrix effects and improve accuracy and reliability. mdpi.comnebiolab.com

Research Findings on Method Validation

Several studies have reported validated methods for the analysis of this compound.

A high-performance thin-layer chromatographic (HPTLC) method was developed and validated for the simultaneous analysis of 4-hydroxyisoleucine and trigonelline (B31793) in fenugreek seeds. researchgate.net The method demonstrated good linearity, precision, and accuracy. researchgate.net

Table 1: Validation Parameters for HPTLC-Densitometric Method for 4-Hydroxyisoleucine

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 50–500 ng/band | researchgate.net |

| Correlation Coefficient (r²) | 0.9986 ± 0.06 | researchgate.net |

| Accuracy (Average % Recovery) | 99.03 ± 0.26 | researchgate.net |

| Instrument Precision (%RSD, n=7) | 0.98 | researchgate.net |

| Repeatability (%RSD, n=7) | 1.12 | researchgate.net |

Data sourced from a study on the determination of trigonelline and 4-hydroxyisoleucine from fenugreek seeds. researchgate.net

Another study focused on developing a hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC–MS/MS) method to quantify 4-hydroxyisoleucine in human plasma. researchgate.net This method was specifically designed to separate the analyte from endogenous interferences. The validation results confirmed its suitability for pharmacokinetic studies. researchgate.net

Table 2: Validation Parameters for HILIC-MS/MS Method for 4-Hydroxyisoleucine in Human Plasma

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 50–2000 ng/mL | researchgate.net |

| Intra-day Accuracy | 90.64–109.0% | researchgate.net |

| Inter-day Accuracy | 90.64–109.0% | researchgate.net |

| Intra-day Precision (%CV) | <4.82% | researchgate.net |

| Inter-day Precision (%CV) | <4.82% | researchgate.net |

Data sourced from a study to avoid endogenous interference in the analysis of 4-hydroxyisoleucine. researchgate.net

More broadly, comprehensive validation of methods for analyzing a wide range of amino acids in human plasma provides a framework for the type of performance characteristics expected for this compound analysis. A HILIC-MS/MS method for 48 endogenous amino acids and related compounds was validated using a surrogate matrix approach, as a blank plasma matrix is nonexistent. mdpi.comresearchgate.net The validation covered linearity, precision, accuracy, recovery, and stability. mdpi.comresearchgate.net

Table 3: General Validation Results for a Multi-Analyte HILIC-MS/MS Method in Human Plasma

| Parameter | Quality Control Level | Result | Source |

|---|---|---|---|

| Intra-day Accuracy | Low (LQC) | 85.0% to 116.0% | mdpi.com |

| Medium (MQC) | 86.8% to 112.7% | mdpi.com | |

| High (HQC) | 86.8% to 110.1% | mdpi.com | |

| Inter-day Accuracy | Low (LQC) | 82.7% to 117.5% | mdpi.com |

| Medium (MQC) | 86.5% to 117.1% | mdpi.com | |

| High (HQC) | 84.8% to 108.6% | mdpi.com | |

| Intra-day Precision (%RSD) | Low (LQC) | < 14.2% | mdpi.com |

| Medium (MQC) | < 9.5% | mdpi.com | |

| High (HQC) | < 9.3% | mdpi.com | |

| Recovery | LQC, MQC, HQC | 81.3% to 118.8% | mdpi.com |

| Freeze-Thaw Stability (%RSD) | LQC, MQC, HQC | 0.9% to 15.4% | mdpi.com |

These general validation data for a wide range of amino acids indicate the expected performance for a reliable analytical method in a complex matrix. mdpi.com

The reproducibility of retention times is also a critical factor, especially when dealing with isomers. For UPLC-MS/MS methods, retention time coefficients of variation (CV) are typically very low, often below 1.08%, which allows for the reliable discrimination of compounds like hydroxy-L-proline, isoleucine, and leucine. nih.gov The robustness of a method is tested by introducing small, deliberate changes to parameters like mobile phase composition to ensure it remains unaffected. researchgate.net

Research Applications and Future Directions for 4 Hydroxy L Leucine

Utility as a Chiral Building Block and Intermediate in Organic Synthesis

4-Hydroxy-L-leucine serves as a valuable chiral starting material in organic synthesis. mdpi.com Its inherent chirality and functional groups make it a desirable precursor for constructing complex molecules with specific stereochemistry. nih.govpku.edu.cn The presence of two chiral centers and a hydroxyl group provides a versatile scaffold for synthetic chemists to build upon. pku.edu.cn

The production of enantiomerically pure compounds is crucial in the pharmaceutical and agrochemical industries, as different stereoisomers of a molecule can exhibit vastly different biological activities. this compound's defined stereochemistry makes it an excellent chiral building block for asymmetric synthesis, a process that selectively produces one enantiomer over the other. unipd.it Its structural framework can be incorporated into a target molecule to control its spatial arrangement, ensuring the synthesis of the desired enantiomerically pure product. This is particularly important in the development of drugs, where only one enantiomer may be therapeutically active and the other could be inactive or even harmful.

The utility of this compound extends to its role as a precursor for a variety of bioactive compounds. mdpi.com Its structure is a key component of certain naturally occurring molecules and can be chemically modified to create novel derivatives with potential therapeutic applications. mdpi.com

Researchers incorporate this compound into peptides and proteins to investigate how this modification influences their structure and function. The introduction of the hydroxyl group can alter the folding, stability, and binding properties of these macromolecules. pku.edu.cn Studying these changes provides valuable insights into the fundamental principles of protein engineering and can lead to the design of peptides with enhanced or novel biological activities.

This compound is a naturally occurring component of phalloin (B1196438), a toxic bicyclic peptide found in the death cap mushroom, Amanita phalloides. nih.govebi.ac.uk Phalloidin (B8060827), a related compound from the same mushroom, and its derivatives are widely used in cell biology research. ontosight.ai Fluorescently labeled phalloidin, for instance, binds with high affinity to actin filaments, making it an indispensable tool for visualizing the actin cytoskeleton in cells using fluorescence microscopy. ontosight.ai This allows researchers to study the dynamics of the cytoskeleton, which is crucial for cellular processes such as motility, division, and maintenance of cell shape. ontosight.ai The synthesis of phalloidin derivatives, which can involve modifications of the this compound residue, is an active area of research aimed at developing new probes for studying actin dynamics. google.com

Precursor for the Synthesis of Bioactive Compounds

Incorporation into Peptides and Proteins for Structural and Functional Studies

Application as a Modulator in In Vitro and In Vivo Biochemical and Metabolic Studies

Beyond its applications in synthesis, this compound is utilized as a tool to modulate and study biochemical and metabolic pathways both in laboratory cell cultures (in vitro) and in living organisms (in vivo). Its structural similarity to leucine (B10760876) allows it to interact with and influence metabolic processes regulated by this essential amino acid. nih.gov

| Study Type | Organism/System | Key Findings |

| In Vitro | Isolated rat jejunum | Inhibited intestinal glucose absorption, mitigated oxidative stress, and modulated cholinergic and purinergic activities. researchgate.net |

| In Vivo | Rats | Leucine supplementation has been shown to improve lean body mass and muscle protein synthesis. nih.gov |

| In Vitro | C2C12 myotubes | Leucine supplementation upregulated genes involved in protein synthesis. nih.gov |

Studies have shown that leucine and its derivatives can influence protein metabolism by activating the mTOR signaling pathway, a critical regulator of cell growth and protein synthesis. mdpi.com For instance, research on isolated rat jejunums demonstrated that leucine can suppress glucose absorption and modulate metabolic activities associated with postprandial hyperglycemia. researchgate.net In vivo studies in rats have shown that leucine supplementation can improve lean body mass and enhance muscle protein synthesis. nih.gov Furthermore, in vitro experiments using C2C12 myotubes revealed that leucine supplementation led to the upregulation of genes involved in protein synthesis. nih.gov The metabolite of leucine, β-hydroxy-β-methylbutyrate (HMB), has also been shown to stimulate muscle protein synthesis and decrease protein breakdown. nih.govmdpi.com

Exploration of Novel Biological Activities and Molecular Interactions Beyond Established Pathways

While the roles of this compound in established metabolic pathways are being actively investigated, there is also a growing interest in exploring its potential for novel biological activities and molecular interactions. Researchers are looking beyond its effects on protein and glucose metabolism to uncover new therapeutic possibilities. nih.gov The unique chemical structure of this compound suggests that it may interact with a variety of biological targets, leading to unforeseen pharmacological effects. acs.org The search for new bioactive compounds has led to the synthesis and evaluation of novel dipeptides containing leucine derivatives, which have shown promising antimicrobial and antimalarial activities in silico and in vivo. frontiersin.org The continued investigation into the molecular interactions of this compound and its derivatives holds the promise of discovering new lead compounds for drug development.

Prospects for Further Academic Research and Potential Broader Industrial Applications

The unique structural characteristics of this compound, a hydroxylated non-proteinogenic amino acid, position it as a compound of significant interest for future scientific and industrial exploration. While its current applications are specific, the potential for new discoveries and uses is substantial, spanning from fundamental biochemical studies to the development of novel industrial products.

Prospects for Further Academic Research

Future academic inquiry into this compound is poised to unlock a deeper understanding of its biological roles and synthetic potential. The parent amino acid, L-leucine, is well-documented for its role in stimulating the mTOR signaling pathway, which is crucial for protein synthesis and energy metabolism. frontiersin.orgresearchgate.net However, the specific metabolic impact of the hydroxyl group in this compound remains an area ripe for investigation.

Key avenues for future research include:

Elucidation of Metabolic and Signaling Pathways: In-depth studies are needed to determine how this compound is metabolized and what specific cellular signaling pathways it influences. Research could explore its potential to regulate gene expression or act as a signaling molecule in its own right, distinct from L-leucine. nih.gov

Screening for Novel Bioactivities: Hydroxylated amino acids as a class are known to be components of peptides with antifungal, antibacterial, antiviral, and anticancer properties. nih.govmdpi.com A significant research opportunity lies in systematically screening this compound and its synthetic derivatives for a wide range of pharmacological activities, including potential anti-inflammatory or antioxidant effects. mdpi.comontosight.ai